hCAII-IN-3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C17H21N3O3S |

|---|---|

Peso molecular |

347.4 g/mol |

Nombre IUPAC |

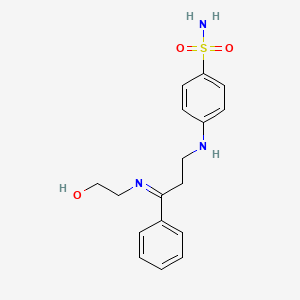

4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide |

InChI |

InChI=1S/C17H21N3O3S/c18-24(22,23)16-8-6-15(7-9-16)19-11-10-17(20-12-13-21)14-4-2-1-3-5-14/h1-9,19,21H,10-13H2,(H2,18,22,23) |

Clave InChI |

SRRMPHRICLNCLF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(=NCCO)CCNC2=CC=C(C=C2)S(=O)(=O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Carbonic Anhydrase Inhibitor hCAII-IN-3

This technical guide provides a comprehensive overview of the carbonic anhydrase inhibitor hCAII-IN-3 for researchers, scientists, and drug development professionals. The document details its inhibitory activity, the presumed mechanism of action, relevant experimental protocols, and the broader context of its potential impact on associated signaling pathways.

Core Inhibitory Activity of this compound

This compound is a potent inhibitor of several human carbonic anhydrase (hCA) isoforms. Its primary inhibitory activity has been quantified against four key isoforms, demonstrating significant selectivity. The inhibitor shows high affinity for hCA II, hCA IX, and hCA XII, while exhibiting considerably lower potency against hCA I.[1][2][3] This selectivity profile is crucial for its potential therapeutic applications, particularly in targeting tumor-associated isoforms hCA IX and hCA XII.

Quantitative Inhibitory Data

The inhibitory constants (Ki) of this compound against various hCA isoforms are summarized in the table below for clear comparison.

| Isoform | Ki (nM) | Selectivity Notes |

| hCA I | 403.8 | Significantly lower affinity compared to other tested isoforms.[1][2] |

| hCA II | 5.1 | High affinity, indicating potent inhibition.[1][2] |

| hCA IX | 10.2 | High affinity for this tumor-associated isoform.[1][2] |

| hCA XII | 5.2 | High affinity, comparable to its inhibition of hCA II.[1][2] |

Mechanism of Action

While specific crystallographic data for this compound is not publicly available, its mechanism of action can be inferred from the extensive research on other sulfonamide-based carbonic anhydrase inhibitors.[4][5][6][7] These inhibitors typically act via a competitive mechanism, binding directly to the active site of the enzyme.

The core of this interaction involves the deprotonated sulfonamide group coordinating with the zinc ion (Zn²⁺) located at the bottom of the active site cavity.[4][6] This binding displaces the zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. The interaction is further stabilized by a network of hydrogen bonds between the inhibitor and amino acid residues within the active site, most notably Thr199.[8]

Below is a diagram illustrating the generalized binding mode of a sulfonamide inhibitor to the active site of hCA II.

Caption: Generalized binding of a sulfonamide inhibitor to the hCAII active site.

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound is typically achieved through in vitro enzyme inhibition assays. A widely used and robust method is the colorimetric assay based on the esterase activity of carbonic anhydrase.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay monitors the enzymatic hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), which produces the yellow-colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

p-Nitrophenyl acetate (p-NPA) solution (substrate)

-

This compound (test inhibitor)

-

Acetazolamide (positive control inhibitor)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the hCA enzyme in the assay buffer.

-

Prepare a stock solution of p-NPA in a suitable solvent like acetonitrile or DMSO.

-

Prepare serial dilutions of this compound and the positive control (acetazolamide) in the assay buffer containing a small percentage of DMSO.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Assay buffer and substrate solution (no enzyme).

-

Control (Maximum Activity): Assay buffer, enzyme solution, and DMSO (vehicle control).

-

Test Wells: Assay buffer, enzyme solution, and varying concentrations of this compound.

-

Positive Control Wells: Assay buffer, enzyme solution, and varying concentrations of acetazolamide.

-

-

Incubation:

-

Add the assay buffer, enzyme, and inhibitor (or DMSO) to the respective wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

-

Immediately measure the absorbance at 400-405 nm in a kinetic mode at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 10-30 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance over time) for each well.

-

Determine the percentage of inhibition for each concentration of the inhibitor compared to the control (maximum activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

The Ki value can be subsequently determined using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.

-

Below is a diagram outlining the workflow of this experimental protocol.

Caption: Experimental workflow for the colorimetric CA inhibition assay.

Associated Signaling Pathways

The potent inhibition of the tumor-associated isoforms hCA IX and hCA XII by this compound suggests its potential to interfere with cancer cell physiology. These enzymes are crucial for pH regulation in the tumor microenvironment, which is often hypoxic and acidic.

hCA IX and pH Regulation in Hypoxic Tumors

Under hypoxic conditions, the transcription factor HIF-1α is stabilized and induces the expression of hCA IX. hCA IX, being an extracellular enzyme, catalyzes the hydration of CO₂, leading to an increase in extracellular protons (acidification) and bicarbonate ions. The bicarbonate is then transported into the cancer cell to buffer the intracellular pH, maintaining an alkaline environment conducive to proliferation and survival, while the acidic extracellular milieu promotes invasion and metastasis. Inhibition of hCA IX disrupts this pH-regulating machinery, leading to intracellular acidification and reduced tumor cell viability.

The diagram below illustrates the role of hCA IX in this signaling pathway.

Caption: hCA IX signaling in cancer and the point of intervention for this compound.

Role of hCA II in Cellular Processes

While hCA II is a cytosolic enzyme with ubiquitous expression, its role in pathological conditions, including cancer, is also significant. It is involved in maintaining cellular pH homeostasis and providing bicarbonate for various metabolic pathways.[9][10] In some cancer cells, hCA II has been implicated in sensitizing pH signaling to changes in carbon dioxide levels, which can influence downstream pathways like mTOR and calcium signaling.[11] Furthermore, non-catalytic functions of hCA II, such as its interaction with proton transporters, can support lactate transport in cancer cells.[8] Inhibition of hCA II could therefore have broader effects on cellular metabolism and signaling beyond its direct catalytic role.

Conclusion

This compound is a potent and selective inhibitor of carbonic anhydrases, with particularly high affinity for hCA II, hCA IX, and hCA XII. Its presumed mechanism of action, typical of sulfonamide inhibitors, involves direct binding to the active site zinc ion. The well-established colorimetric assay provides a reliable method for quantifying its inhibitory activity. Given its potent inhibition of tumor-associated isoforms, this compound holds promise as a tool for cancer research and potentially as a lead compound for the development of novel anticancer therapies targeting the tumor microenvironment's pH regulatory mechanisms. Further studies, including crystallographic analysis of its binding mode and in vivo evaluation of its effects on tumor growth and signaling, are warranted to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. primescholars.com [primescholars.com]

- 11. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: hCAII-IN-3 Target Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Carbonic Anhydrase (hCA) inhibitor, hCAII-IN-3 (also referred to as Compound 16). This document details its target isoforms, quantitative binding affinities, the experimental methodology for determining these affinities, and the broader context of its mechanism of action.

Core Target Profile of this compound

This compound is a potent inhibitor of several human carbonic anhydrase isoforms. Its primary targets include hCA I, hCA II, hCA IX, and hCA XII. The inhibitor exhibits varying affinities for these isoforms, with particularly high affinity for hCA II, hCA IX, and hCA XII.[1][2][3]

Quantitative Inhibition Data

The inhibitory activity of this compound against its target isoforms is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The lower the Kᵢ value, the greater the binding affinity and potency of the inhibitor.

| Target Isoform | Inhibition Constant (Kᵢ) (nM) |

| hCA I | 403.8 |

| hCA II | 5.1 |

| hCA IX | 10.2 |

| hCA XII | 5.2 |

Table 1: Inhibition constants (Kᵢ) of this compound for its target human Carbonic Anhydrase isoforms.[1][2][3]

Mechanism of Action and Physiological Context

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This reaction is fundamental to numerous physiological processes, including pH regulation, CO₂ transport, and ion exchange. The active site of hCAII contains a Zn²⁺ ion coordinated by three histidine residues and a water molecule.[5][6][7]

This compound, as a sulfonamide-based inhibitor, exerts its effect by binding to the zinc ion in the active site of the carbonic anhydrase enzyme. This action displaces the catalytic water molecule/hydroxide ion, thereby preventing the enzyme from carrying out its hydration of carbon dioxide.

While direct downstream signaling pathways in the classical sense are not the primary consequence of hCA inhibition, the modulation of pH can have significant effects on cellular processes. For instance, the inhibition of the tumor-associated isoform hCA IX, which is a target of this compound, can disrupt the pH regulation in the hypoxic tumor microenvironment, potentially impacting cancer cell survival and proliferation.

References

- 1. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 6. mdpi.com [mdpi.com]

- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

hCAII-IN-3: A Potent Quinoline-Based Sulfonamide Inhibitor of Carbonic Anhydrase for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-3, also identified as Compound 16 in the primary literature, is a novel synthetic compound belonging to the quinoline-based sulfonamide class of molecules. It has demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, synthesis, and biological activity, with a focus on its potential applications in cancer research.

Core Compound Data

| Parameter | Value | Reference |

| Compound Name | This compound (Compound 16) | [1][2] |

| Chemical Formula | C₁₇H₂₁N₃O₃S | [1] |

| Molecular Weight | 347.43 g/mol | [1] |

| CAS Number | 2770927-76-7 | [1] |

| Chemical Structure | 4-(2-(6-Methoxyquinolin-4-yl)hydrazine-1-carbonyl)benzenesulfonamide | [2] |

Mechanism of Action

This compound functions as a potent inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the coordination of the sulfonamide group to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby blocking the enzyme's catalytic activity.[2]

The inhibition of tumor-associated carbonic anhydrases, such as hCA IX and hCA XII, is a promising strategy in cancer therapy. These enzymes are overexpressed in various hypoxic tumors and contribute to the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][3] By inhibiting these enzymes, this compound can help to reverse the pH gradient and potentially inhibit tumor progression.[2]

Caption: Inhibition of the hCAII catalytic cycle by this compound.

Quantitative Biological Data

This compound has been evaluated for its inhibitory activity against four human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below.

| Isoform | Ki (nM) | Reference |

| hCA I | 403.8 | [1] |

| hCA II | 5.1 | [1] |

| hCA IX | 10.2 | [1] |

| hCA XII | 5.2 | [1] |

The compound exhibits potent, single-digit nanomolar inhibition against the physiologically important hCA II and the tumor-associated hCA XII, and strong, low double-digit nanomolar inhibition against the tumor-associated hCA IX. Its selectivity against these isoforms over the ubiquitous hCA I is noteworthy.

Experimental Protocols

Synthesis of this compound (Compound 16)

The synthesis of this compound is achieved through a multi-step process as described in the primary literature.[2]

Step 1: Synthesis of 4-chloro-6-methoxyquinoline (7b)

This intermediate is synthesized from 4-methoxyaniline through a series of reactions including condensation with Meldrum's acid and subsequent cyclization.[2]

Step 2: Synthesis of 4-(hydrazinecarbonyl)benzenesulfonamide (15)

This key intermediate is prepared from 4-sulfamoylbenzoic acid.

Step 3: Synthesis of 4-(2-(6-Methoxyquinolin-4-yl)hydrazine-1-carbonyl)benzenesulfonamide (16)

To a solution of 4-chloro-6-methoxyquinoline (7b) (0.1 g, 0.50 mmol) in isopropanol, 4-(hydrazinecarbonyl)benzenesulfonamide (15) (0.108 g, 0.50 mmol) and a catalytic amount of HCl are added. The reaction mixture is refluxed for 12 hours. After cooling, the precipitate is filtered, washed with cold isopropanol, and dried to yield the final product.[2]

Caption: Synthetic workflow for this compound.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound against the different hCA isoforms is determined using a stopped-flow CO₂ hydration assay.[2]

-

Principle: This method measures the enzyme-catalyzed hydration of CO₂ to bicarbonate, which results in a pH change. The rate of this reaction is monitored spectrophotometrically using a pH indicator.

-

Reagents:

-

Purified recombinant human CA isoforms (hCA I, II, IX, and XII).

-

Buffer (e.g., Tris-HCl) with a pH indicator (e.g., phenol red).

-

CO₂-saturated solution.

-

Inhibitor (this compound) at various concentrations.

-

-

Procedure:

-

The enzyme and inhibitor are pre-incubated.

-

The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated buffer in a stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time.

-

The initial rates of the reaction are calculated.

-

IC₅₀ values are determined by plotting the enzyme activity against the inhibitor concentration.

-

Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Caption: Workflow for CA inhibition assay.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against human breast cancer cell lines.

Cell Viability Assay (MTT Assay)

-

Cell Lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

While specific IC₅₀ values for this compound from the primary literature are not publicly available in all databases, the research indicates that this class of compounds exhibits promising anticancer activity.[2]

Conclusion

This compound is a potent and selective inhibitor of key human carbonic anhydrase isoforms, including the tumor-associated hCA IX and hCA XII. Its quinoline-based sulfonamide structure provides a strong foundation for its inhibitory activity. The detailed synthetic and assay protocols provided in this guide offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and cancer biology who are interested in exploring the therapeutic potential of carbonic anhydrase inhibitors. Further in vivo studies are warranted to fully elucidate the anticancer efficacy of this compound.

References

A Technical Guide to hCAII-IN-3: Discovery, Synthesis, and Inhibitory Profile of a Potent Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of hCAII-IN-3, a potent inhibitor of human carbonic anhydrase II (hCA II). This compound, also identified as compound 16 in the primary literature, emerged from a focused drug discovery effort aimed at developing novel benzenesulfonamide derivatives with enhanced inhibitory activity against various carbonic anhydrase isoforms.[1] This document details the scientific journey from rational design to the characterization of its inhibitory profile, offering valuable insights for researchers in the field of enzyme inhibitors and drug development.

Discovery and Rational Design

This compound was developed as part of a study by Elbadawi M.M. and colleagues, which explored "tail/dual-tail" approaches to designing novel analogs of the clinical carbonic anhydrase inhibitor SLC-0111.[1] The core concept was to modify the structure of a parent 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide scaffold to enhance interactions with the target enzyme. The design of this compound (compound 16) involved appending a second hydrophilic tail, specifically an ethanolamine group, to the core structure. This modification was hypothesized to significantly improve the inhibitory activity, particularly against the tumor-associated isoforms hCA IX and XII, by forming additional interactions within the enzyme's active site.[1]

Synthesis of this compound (Compound 16)

The synthesis of this compound is a multi-step process starting from commercially available reagents. The detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound (Compound 16)

Step 1: Synthesis of tert-butyl (2-((4-sulfamoylphenyl)amino)ethyl)carbamate

-

To a solution of 4-aminobenzenesulfonamide (1 equivalent) in a suitable solvent, add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 equivalents).

-

The reaction mixture is stirred at room temperature for a specified period until the completion of the reaction, monitored by thin-layer chromatography (TTC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield tert-butyl (2-((4-sulfamoylphenyl)amino)ethyl)carbamate.

Step 2: Synthesis of 4-((2-aminoethyl)amino)benzenesulfonamide

-

The Boc-protected intermediate from Step 1 is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

The reaction mixture is stirred at room temperature for a designated time to effect the deprotection.

-

The solvent and excess TFA are removed under vacuum to yield the TFA salt of 4-((2-aminoethyl)amino)benzenesulfonamide, which is used in the next step without further purification.

Step 3: Synthesis of 4-((2-(2-hydroxyethylamino)-2-oxoethyl)amino)-N-(4-sulfamoylphenyl)benzamide (this compound, Compound 16)

-

To a solution of 2-(2-hydroxyethylamino)acetic acid (1 equivalent) and a coupling agent such as HATU (1.1 equivalents) in a suitable solvent like dimethylformamide (DMF), add a base such as diisopropylethylamine (DIPEA) (2 equivalents).

-

The mixture is stirred for a short period to activate the carboxylic acid.

-

A solution of the amine from Step 2 (1 equivalent) in DMF is then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction mixture is then quenched with water, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the final compound, this compound.

Note: This is a generalized protocol based on common synthetic routes for similar compounds. The exact, detailed procedure can be found in the primary publication by Elbadawi M.M., et al. (2022).

Biological Evaluation: Carbonic Anhydrase Inhibition

The inhibitory activity of this compound was assessed against a panel of human carbonic anhydrase isoforms, namely hCA I, II, IX, and XII. The evaluation was performed using a stopped-flow CO2 hydration assay.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the inhibitor (this compound) are prepared in a suitable solvent (e.g., DMSO).

-

Assay Procedure: An Applied Photophysics stopped-flow instrument is used to monitor the reaction. The assay mixture contains a buffer (e.g., Tris-HCl), a pH indicator (e.g., phenol red), and the respective CA isozyme.

-

Reaction Initiation: The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with a CO2-saturated solution.

-

Data Acquisition: The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

-

Data Analysis: The initial rates of the reaction are determined at various inhibitor concentrations. The inhibition constants (Ki) are then calculated by fitting the data to the appropriate inhibition model using non-linear least-squares regression.

Quantitative Data Summary

The inhibitory potency of this compound against four human carbonic anhydrase isoforms is summarized in the table below. The data highlights the compound's high affinity for hCA II, IX, and XII.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

| This compound (16) | 403.8[1] | 5.1[1] | 10.2[1] | 5.2[1] |

Visualizations

Synthesis Workflow

Caption: Synthetic scheme for this compound (Compound 16).

Experimental Workflow for CA Inhibition Assay

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

Signaling Pathway: Mechanism of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by this compound.

Conclusion

This compound (Compound 16) represents a significant development in the design of potent carbonic anhydrase inhibitors. Its synthesis via a structured, multi-step process and its potent, low nanomolar inhibition of hCA II, IX, and XII underscore the success of the "dual-tail" design approach. This technical guide provides a comprehensive resource for researchers interested in the further development and application of this and similar classes of enzyme inhibitors. The detailed protocols and structured data herein should facilitate further investigation into the therapeutic potential of this compound.

References

An In-Depth Technical Guide to the Biological Function of hCAII-IN-3

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological function of hCAII-IN-3, a potent inhibitor of human carbonic anhydrases (hCAs). The information is tailored for professionals in the fields of biochemical research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visualization of relevant biological pathways.

Core Function: Inhibition of Carbonic Anhydrases

This compound, also known as Compound 16, is a small molecule inhibitor that targets multiple isoforms of the human carbonic anhydrase enzyme family. Carbonic anhydrases are metalloenzymes that play a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound has been quantified against several key hCA isoforms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme; a lower Ki value indicates a stronger interaction. The known Ki values for this compound are summarized in the table below.

| Isoform | Inhibition Constant (Ki) in nM |

| hCA I | 403.8 |

| hCA II | 5.1 |

| hCA IX | 10.2 |

| hCA XII | 5.2 |

Data sourced from MedchemExpress.[2]

Biological Implications of hCA Inhibition by this compound

The biological function of this compound is a direct consequence of its inhibitory action on specific carbonic anhydrase isoforms. Given its potent inhibition of hCA II, IX, and XII, its effects are widespread, ranging from physiological pH regulation to interference with cancer progression.

hCA II Inhibition: Physiological Homeostasis

Human carbonic anhydrase II (hCA II) is a ubiquitously expressed and highly active cytosolic isoform involved in numerous physiological processes, including:

-

Respiration and pH Balance: Facilitating the transport of carbon dioxide in the blood and maintaining acid-base homeostasis throughout the body.[1]

-

Ion Transport: Playing a critical role in the secretion and regulation of ions in various tissues, including the kidneys and eyes.

-

Non-catalytic Functions: Recent studies have revealed that hCA II can also have non-catalytic roles, such as supporting lactate transport in cancer cells.[1]

Inhibition of hCA II by this compound can therefore have significant physiological effects, which is a key consideration in the development of therapeutic agents.

hCA IX and hCA XII Inhibition: Targeting the Tumor Microenvironment

Human carbonic anhydrases IX (hCA IX) and XII (hCA XII) are transmembrane enzymes that are highly overexpressed in a variety of solid tumors and are often associated with cancer progression and poor prognosis.[3][4] Their expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the activation of the transcription factor HIF-1α (Hypoxia-Inducible Factor 1-alpha).[5][6]

The primary role of hCA IX and hCA XII in cancer is to regulate pH. By catalyzing the hydration of extracellular CO2, they contribute to the acidification of the tumor microenvironment while maintaining a neutral or slightly alkaline intracellular pH. This pH gradient promotes:

-

Tumor Cell Survival and Proliferation: By mitigating intracellular acidosis.

-

Invasion and Metastasis: The acidic extracellular environment facilitates the degradation of the extracellular matrix and enhances the activity of proteases involved in cell migration.[4]

-

Therapeutic Resistance: The acidic microenvironment can reduce the efficacy of certain chemotherapeutic drugs.

By potently inhibiting hCA IX and hCA XII, this compound has the potential to disrupt these tumor-promoting processes. A related compound, hCA IX-IN-2, has already demonstrated anticancer activity.[2]

Signaling Pathways

The expression and function of hCA IX and hCA XII are integrated into key cancer-related signaling pathways.

Experimental Protocols

The determination of the inhibitory activity (Ki) of compounds like this compound is crucial for their characterization. A common method is the colorimetric assay based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate.

Protocol: Colorimetric Assay for Carbonic Anhydrase Inhibition

This protocol outlines the steps to determine the IC50 value of an inhibitor, which can then be used to calculate the Ki value.

Materials:

-

Purified human carbonic anhydrase (isoform of interest)

-

p-Nitrophenyl acetate (p-NPA)

-

Inhibitor compound (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm

-

Acetonitrile or DMSO for dissolving substrate and inhibitor

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the carbonic anhydrase enzyme in the assay buffer to a known concentration.

-

Prepare a stock solution of p-NPA in acetonitrile (e.g., 100 mM).

-

Prepare a stock solution of the inhibitor (this compound) in DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed amount of the carbonic anhydrase enzyme solution.

-

Varying concentrations of the inhibitor solution (or DMSO for the control wells).

-

-

Include control wells:

-

No-enzyme control: Assay buffer and substrate, but no enzyme.

-

No-inhibitor control: Assay buffer, enzyme, and DMSO (no inhibitor).

-

-

Incubate the plate at room temperature for a pre-determined time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

To initiate the enzymatic reaction, add a specific volume of the p-NPA stock solution to each well. The final concentration of p-NPA should be at its Km value for the specific CA isoform if known, or at a concentration that gives a linear reaction rate.

-

Immediately start monitoring the increase in absorbance at 400-405 nm over time using a microplate reader. The yellow product, p-nitrophenol, absorbs at this wavelength.

-

Record the rate of the reaction (change in absorbance per unit time) for each inhibitor concentration.

-

-

Data Analysis:

-

Subtract the rate of the no-enzyme control (background hydrolysis of p-NPA) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

-

Calculation of Ki:

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km)

-

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.

-

-

Conclusion

This compound is a potent inhibitor of human carbonic anhydrases I, II, IX, and XII. Its strong activity against the tumor-associated isoforms hCA IX and hCA XII makes it a promising candidate for further investigation in the context of cancer therapy. The ability to disrupt the pH regulation mechanism in the tumor microenvironment represents a key strategy to inhibit tumor growth, invasion, and metastasis. The provided experimental protocol offers a standard method for quantifying the inhibitory potency of this and similar compounds, which is a critical step in the drug development process. Further research into the isoform selectivity and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Src induces expression of carbonic anhydrase IX via hypoxia-inducible factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of hCAII-IN-3 in Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the compound hCAII-IN-3, a potent inhibitor of human carbonic anhydrases (hCAs), and its role in the metabolic reprogramming of cancer cells. By targeting key carbonic anhydrase isoforms, particularly hCA II, IX, and XII, this compound disrupts the delicate pH balance essential for tumor cell survival, proliferation, and invasion. This document summarizes the available quantitative data on this compound's inhibitory activity, details relevant experimental protocols for its study, and presents a visual representation of the signaling pathways it perturbs. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies against cancer.

Introduction: Carbonic Anhydrases and Cancer Metabolism

Cancer cells exhibit profound metabolic alterations to sustain their rapid growth and proliferation. One of the key features of this metabolic reprogramming is the "Warburg effect," characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic shift leads to an acidic tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). Several CA isoforms are implicated in cancer biology. The cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and hCA XII are particularly important in regulating intra- and extracellular pH, thereby supporting the aberrant metabolism of cancer cells.[1][2][3][4]

-

hCA II , a ubiquitous cytosolic enzyme, is involved in maintaining intracellular pH (pHi) homeostasis. Recent studies have also highlighted a non-catalytic role for hCAII in facilitating lactate transport through its interaction with monocarboxylate transporters (MCTs).[5][6][7]

-

hCA IX and hCA XII are transmembrane enzymes that are often overexpressed in various cancers in response to hypoxia, a common feature of the tumor microenvironment.[1][8] Their extracellular active sites contribute to the acidification of the tumor microenvironment, which favors tumor invasion and metastasis.[9]

Given their crucial role in cancer cell metabolism and survival, carbonic anhydrases have emerged as attractive targets for anticancer drug development.

This compound: A Potent Carbonic Anhydrase Inhibitor

This compound, also referred to as compound 16 in some literature, is a benzenesulfonamide derivative that has demonstrated potent inhibitory activity against several key human carbonic anhydrase isoforms.[10][11] Its chemical structure and inhibitory profile suggest its potential as a tool compound for studying the role of CAs in cancer and as a lead for the development of novel anticancer therapeutics.

Quantitative Data

The inhibitory potency of this compound has been characterized against various hCA isoforms and its anti-proliferative effects have been assessed in breast cancer cell lines.

Table 1: Inhibitory Activity (Ki) of this compound against Human Carbonic Anhydrase Isoforms [10][11]

| Isoform | Ki (nM) |

| hCA I | 403.8 |

| hCA II | 5.1 |

| hCA IX | 10.2 |

| hCA XII | 5.2 |

Table 2: Anti-proliferative Activity (IC₅₀) of this compound in Breast Cancer Cell Lines

| Cell Line | Condition | IC₅₀ (µM) |

| MCF7 | Normoxia | >100 |

| MCF7 | Hypoxia | 35.8 |

| T47D | Normoxia | 43.1 |

| T47D | Hypoxia | 10.9 |

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound stems from its inhibition of key carbonic anhydrase isoforms, which disrupts the pH regulatory mechanisms and metabolic pathways crucial for cancer cell survival and proliferation.

Caption: Mechanism of action of this compound in cancer cell metabolism.

Disruption of pH Homeostasis

By inhibiting hCA II, this compound impairs the cell's ability to buffer intracellular protons produced during glycolysis. This can lead to intracellular acidification, creating an unfavorable environment for enzymatic reactions and cellular processes, ultimately inhibiting cell proliferation.

Simultaneously, inhibition of the extracellularly located hCA IX and hCA XII by this compound reduces the conversion of CO₂ to H⁺ and HCO₃⁻ in the tumor microenvironment. This can lead to a decrease in the extracellular acidity that is critical for the activity of proteases involved in extracellular matrix degradation and cell invasion.

Impairment of Lactate Efflux

Recent evidence suggests a non-catalytic role for hCA II and hCA IX in facilitating the transport of lactate via monocarboxylate transporters (MCTs).[5][6][7][12] By forming a "transport metabolon" with MCTs, these CAs are thought to provide the necessary protons for efficient lactate efflux. Inhibition of hCA II and hCA IX by this compound may disrupt this interaction, leading to an intracellular accumulation of lactate and protons, further contributing to intracellular acidification and metabolic stress.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of carbonic anhydrase inhibitors like this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This assay measures the inhibition of the CO₂ hydration activity of a purified CA enzyme.

Materials:

-

Purified recombinant human carbonic anhydrase isoforms (I, II, IX, XII)

-

This compound (or other inhibitor) at various concentrations

-

CO₂-saturated water

-

Buffer (e.g., Tris-HCl, pH 7.5) containing a pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Prepare solutions of the purified hCA isoforms in the assay buffer.

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.

-

In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH drop.

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the reaction rates against the inhibitor concentrations.

-

Convert IC₅₀ values to Ki values using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of an inhibitor on the metabolic activity and, consequently, the proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF7, T47D)

-

Cell culture medium and supplements

-

This compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

For hypoxic conditions, place the plates in a hypoxic chamber (e.g., 1% O₂).

-

Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer potential of a carbonic anhydrase inhibitor like this compound.

References

- 1. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic anhydrase IX and acid transport in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A surface proton antenna in carbonic anhydrase II supports lactate transport in cancer cells | eLife [elifesciences.org]

- 8. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. targetmol.cn [targetmol.cn]

- 12. Disruption of the Physical Interaction Between Carbonic Anhydrase IX and the Monocarboxylate Transporter 4 Impacts Lactate Transport in Breast Cancer Cells [mdpi.com]

hCAII-IN-3 and tumor hypoxia pathways

An In-Depth Technical Guide on the Role of Human Carbonic Anhydrase II (hCAII) in Tumor Hypoxia Pathways and the Therapeutic Potential of its Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "hCAII-IN-3" did not yield specific public data in the conducted literature search. Therefore, this guide focuses on the inhibition of human Carbonic Anhydrase II (hCAII) in the context of tumor hypoxia, utilizing data from well-characterized inhibitors as representative examples of this therapeutic strategy.

Executive Summary

The tumor microenvironment is characterized by regions of low oxygen, or hypoxia, which drive adaptive responses that promote tumor progression and therapeutic resistance. A key player in this adaptation is the family of carbonic anhydrases (CAs), particularly the cytosolic isoenzyme hCAII and the hypoxia-inducible transmembrane isoforms CAIX and CAXII. These enzymes play a crucial role in pH regulation, allowing cancer cells to survive and proliferate in the acidic conditions generated by a high glycolytic rate (the Warburg effect). Inhibition of hCAII and other tumor-associated CAs represents a promising therapeutic avenue to disrupt this adaptive mechanism, thereby sensitizing cancer cells to conventional therapies and inhibiting tumor growth and metastasis. This technical guide provides a comprehensive overview of the role of hCAII in tumor hypoxia pathways, presents quantitative data on representative inhibitors, details key experimental protocols, and visualizes the underlying biological and experimental frameworks.

The Role of hCAII in the Tumor Microenvironment and Hypoxia

Human Carbonic Anhydrase II (hCAII) is a ubiquitously expressed zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1]. While not typically induced by hypoxia itself, hCAII is abundantly expressed in many cell types, including tumor cells and the tumor-associated endothelium[2][3]. Its high catalytic efficiency makes it a critical component of the cellular machinery for maintaining pH homeostasis.

Under hypoxic conditions, tumor cells switch to anaerobic glycolysis, leading to the production of lactic acid and a decrease in intracellular pH (pHi). To counteract this acidification, cancer cells upregulate various pH-regulating proteins, including the hypoxia-inducible factor 1 (HIF-1) target genes CAIX and CAXII[4][5][6][7]. These transmembrane CAs work in concert with bicarbonate transporters to facilitate the efflux of acid from the tumor cell, leading to an acidic extracellular environment (pHe) while maintaining a neutral or slightly alkaline pHi, which is permissive for proliferation and survival[8][9].

While CAIX and CAXII are the direct responders to hypoxia, the cytosolic hCAII provides the necessary substrate (bicarbonate) for these and other transporters, and helps to buffer the cytoplasm against acidifying equivalents[10]. Furthermore, hCAII has been shown to support the survival of tumor blood endothelial cells under the lactic acidosis prevalent in the tumor microenvironment[2][3]. Therefore, inhibiting hCAII can disrupt the entire pH-regulating machinery of the tumor, leading to intracellular acidification and subsequent cell death.

Quantitative Data on Representative Carbonic Anhydrase Inhibitors

A major class of carbonic anhydrase inhibitors is the sulfonamides. The data below is for representative sulfonamide-based inhibitors against various hCA isoforms. It is important to note the selectivity profile, as inhibition of off-target isoforms can lead to side effects.

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Cell Line | GI₅₀ (µM) | Reference |

| Acetazolamide (AAZ) | >10,000 | 2.4 | 9.7 | - | Various | - | [11] |

| SLC-0111 | - | - | Potent & Selective | Potent & Selective | Pancreatic Cancer | Synergistic with Gemcitabine | [5] |

| Sulfonamide 6 | - | - | 9.7 | - | - | - | [11] |

| Sulfonamide 13 | - | 2.4 | - | - | - | - | [11] |

| Benzthiazole Sulphonamide 4 | - | 44 | - | - | - | - | [11] |

Note: Ki stands for inhibition constant, a measure of the inhibitor's potency. GI₅₀ is the concentration of a drug that inhibits the growth of 50% of the cells.

Experimental Protocols

Stopped-Flow Carbonic Anhydrase Inhibition Assay

This is a standard method for determining the inhibition constants (Ki) of compounds against purified CA isoforms.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used to monitor the change in pH as protons are produced. The rate of this reaction is measured in the presence and absence of the inhibitor.

Methodology:

-

Reagents: Purified recombinant hCAII, inhibitor stock solution (in DMSO), CO₂-saturated water, buffer (e.g., TRIS), and a pH indicator.

-

Procedure: a. A solution containing the buffer, pH indicator, and the enzyme is rapidly mixed with a CO₂-saturated solution in a stopped-flow spectrophotometer. b. The change in absorbance of the pH indicator is monitored over time to determine the initial rate of the reaction. c. This is repeated with varying concentrations of the inhibitor pre-incubated with the enzyme.

-

Data Analysis: The IC₅₀ (inhibitor concentration causing 50% inhibition) is determined by plotting the enzyme activity against the inhibitor concentration. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Cell Viability Assay under Hypoxia

This assay determines the effect of a CA inhibitor on the survival of cancer cells under low oxygen conditions.

Principle: The viability of cells is assessed after treatment with the inhibitor under normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) are seeded in 96-well plates.

-

Treatment: Cells are treated with a range of concentrations of the test compound.

-

Incubation: One set of plates is incubated under standard normoxic conditions, while another set is placed in a hypoxic chamber. Incubation typically lasts for 48-72 hours.

-

Viability Assessment: Cell viability is measured using a standard method such as the MTT or resazurin assay, which measures metabolic activity.

-

Data Analysis: The GI₅₀ values under normoxic and hypoxic conditions are calculated and compared to determine if the inhibitor has a selective effect on hypoxic cells.

Western Blot Analysis for Protein Expression

This technique is used to measure the levels of specific proteins, such as hCAII or hypoxia-inducible proteins like HIF-1α and CAIX.

Methodology:

-

Cell Lysis: Cells treated with the inhibitor are lysed to release their proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-hCAII antibody), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light produced is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.

Visualizations

Signaling Pathway of hCAII in Tumor Hypoxia

References

- 1. researchgate.net [researchgate.net]

- 2. Carbonic anhydrase 2 (CAII) supports tumor blood endothelial cell survival under lactic acidosis in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase 2 (CAII) supports tumor blood endothelial cell survival under lactic acidosis in the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Hypoxia-inducible expression of tumor-associated carbonic anhydrases. | Semantic Scholar [semanticscholar.org]

- 8. The effects of CA IX catalysis products within tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy Studies of Novel Carbonic Anhydrase Inhibitors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on a specific compound designated "hCAII-IN-3" is not publicly available. This document provides a technical overview of preliminary efficacy studies on representative, recently developed inhibitors of human carbonic anhydrase (hCA) isoforms, based on available scientific literature.

Introduction

Human carbonic anhydrases (hCAs) are a family of zinc-dependent metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] There are 15 known hCA isoforms in humans, which vary in their catalytic activity, tissue distribution, and subcellular localization.[2] The ubiquitous isoform hCA II is one of the most catalytically efficient enzymes in the human body and is implicated in diseases such as glaucoma and epilepsy.[3][4] Other isoforms, like hCA III, have been linked to certain types of cancer.[5][6] Consequently, the development of potent and isoform-selective hCA inhibitors is an area of significant therapeutic interest.[5] This guide summarizes preliminary efficacy data, experimental protocols, and relevant biological pathways for a selection of novel hCA inhibitors.

Quantitative Efficacy Data

The inhibitory potency of novel aliphatic sulfonamides against four human carbonic anhydrase isoforms (hCA I, II, III, and IX) has been evaluated. The inhibition constants (Kᵢ) provide a quantitative measure of the efficacy of these compounds.

Table 1: Inhibitory Potency (Kᵢ) of Aliphatic Sulfonamides against hCA Isoforms I, II, and III

| Compound | Linker | R Substituent | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA III Kᵢ (nM) |

| 31 | Propanesulfonamide | 4-fluoro-phenyl | >10000 | 4162.5 | 990.3 |

| 35 | Propanesulfonamide | 3,4-dichloro-phenyl | 1059.5 | 936.9 | 887.0 |

| 36 | Propanesulfonamide | 4-trifluoromethyl-phenyl | >10000 | 879.3 | 546.8 |

| 46 | Ureido | 3,4-dichloro-phenyl | >10000 | 878.7 | 552.7 |

| 47 | Ureido | 4-bromo-phenyl | 566.0 | 566.0 | 493.4 |

| 48 | Ureido | 4-chloro-phenyl | >10000 | 1001.5 | 476.0 |

Data sourced from a study on novel hCA III inhibitors.[5]

Table 2: Inhibitory Potency (Kᵢ) and Selectivity Indices (SI) against hCA Isoforms

| Compound | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA III Kᵢ (nM) | hCA IX Kᵢ (nM) | SI: hCA I/hCA III | SI: hCA II/hCA III |

| 30 | 5296.7 | 450.0 | 445.0 | 162.6 | 11.89 | 1.01 |

| 39 | 6090.4 | 6090.4 | 314.5 | 290.0 | 19.34 | 19.34 |

| 41 | 4200.0 | 4200.0 | 320.0 | 250.0 | 13.14 | 13.14 |

| 43 | 6000.0 | 6000.0 | 444.4 | 187.0 | 13.44 | 13.44 |

| 44 | >10000 | 6025.3 | 476.0 | 200.5 | >21.01 | 12.66 |

| 49 | >10000 | 9560.0 | 930.0 | 350.7 | >10.75 | 10.26 |

| 52 | >10000 | >10000 | 8132.3 | 2500.0 | >1.23 | >1.23 |

Data and selectivity indices (SI) are derived from published research on first-in-class hCA III inhibitors.[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds is determined by a stopped-flow assay measuring the CO₂ hydration activity of the target hCA isoform.

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton, which leads to a decrease in pH. A pH indicator is used to monitor this change, and the initial rates of the reaction are recorded. The inhibition constant (Kᵢ) is then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Materials:

-

Recombinant human CA isoforms (hCA I, II, III, IX)

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl)

-

pH indicator (e.g., p-nitrophenol)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stopped-flow spectrophotometer

Procedure:

-

A solution of the hCA enzyme and the pH indicator in buffer is mixed with a solution of the test inhibitor at varying concentrations.

-

This mixture is then rapidly mixed with CO₂-saturated water in the stopped-flow instrument.

-

The change in absorbance of the pH indicator is monitored over time to determine the initial reaction velocity.

-

The initial velocities are plotted against the inhibitor concentration.

-

The Kᵢ values are calculated by fitting the dose-response curves using appropriate software, assuming a competitive inhibition model.

Western Blotting for Protein Degradation Studies

For compounds designed as protein degraders (e.g., PROTACs), Western blotting is used to quantify the reduction in the target protein levels within cells.[3][7]

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then detects the target protein using specific antibodies. The intensity of the resulting band corresponds to the amount of the protein.

Materials:

-

Cell line expressing the target protein (e.g., HEK293 cells for hCAII)[3][7]

-

Test compound (degrader)

-

Cell lysis buffer

-

Primary antibody against the target protein (e.g., anti-hCAII)

-

Primary antibody against a loading control (e.g., anti-GAPDH)

-

Secondary antibody conjugated to a detection enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cells are treated with the degrader compound at various concentrations and for different durations.[7]

-

The cells are then lysed to release the proteins.

-

The total protein concentration in each lysate is determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody.

-

The process is repeated for the loading control antibody.

-

The chemiluminescent substrate is added, and the resulting light is captured by an imaging system.

-

The band intensities are quantified using densitometry software, and the target protein levels are normalized to the loading control.[3]

Signaling Pathways and Experimental Workflows

Catalytic Mechanism of Human Carbonic Anhydrase II

The catalytic cycle of hCAII involves the hydration of carbon dioxide, a process facilitated by a zinc-bound hydroxide ion.[1][4][8] This is followed by a proton transfer step to regenerate the active form of the enzyme.

Caption: Catalytic cycle of hCAII showing CO₂ hydration.

PROTAC-Mediated Degradation of hCAII

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[3][7] They work by simultaneously binding to the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Caption: Workflow of PROTAC-mediated hCAII degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

In-depth Technical Guide: hCAII-IN-3 Inhibition of Human Carbonic Anhydrase Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of hCAII-IN-3 against various human carbonic anhydrase (hCA) isoforms. It includes quantitative inhibitory data, detailed experimental protocols for assessing enzymatic activity, and visualizations of key processes to support research and drug development efforts.

Inhibitory Potency of this compound

This compound, also identified as compound 16 in its discovery publication, is a benzenesulfonamide derivative designed as a potent inhibitor of human carbonic anhydrase isoforms.[1] Its inhibitory activity, expressed as the inhibition constant (Ki), has been determined against several key hCA isoforms. The Ki values are summarized in the table below, showcasing its potency and selectivity profile.

| Isoform | Ki (nM) |

| hCA I | 403.8[2] |

| hCA II | 5.1[2] |

| hCA IX | 10.2[2] |

| hCA XII | 5.2[2] |

Table 1: Inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms.

The data indicates that this compound is a highly potent inhibitor of hCA II, hCA IX, and hCA XII, with Ki values in the low nanomolar range. It exhibits significantly lower potency against the cytosolic isoform hCA I. This selectivity profile is a crucial aspect for its potential therapeutic applications, particularly in targeting tumor-associated isoforms like hCA IX and XII.

Experimental Protocol: Determination of Inhibitory Activity

The following is a detailed methodology for a stopped-flow CO2 hydration assay, a standard and highly accurate method for determining the inhibition constants of carbonic anhydrase inhibitors. While the specific parameters for this compound are detailed in its primary publication, this protocol outlines the fundamental steps and principles involved.

Principle:

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The stopped-flow technique allows for the measurement of the initial rates of this rapid enzymatic reaction by monitoring the associated pH change. The inhibition constant (Ki) is then determined by measuring the enzyme's activity at various inhibitor concentrations.

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

-

This compound (or other test inhibitors)

-

CO2-saturated water

-

Buffer solution (e.g., 20 mM TRIS or HEPES, pH 7.5)

-

pH indicator (e.g., phenol red)

-

Stopped-flow spectrophotometer

-

Acetazolamide (as a standard inhibitor)

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution in the assay buffer.

-

Prepare a solution of the hCA enzyme in the assay buffer to a final concentration appropriate for the assay (typically in the nanomolar range).

-

Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

-

Prepare the assay buffer containing the pH indicator.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In the stopped-flow instrument's syringe, mix the enzyme solution with the various concentrations of the inhibitor (or vehicle control).

-

Allow the enzyme and inhibitor to pre-incubate for a defined period to reach binding equilibrium.

-

-

Reaction Initiation and Data Acquisition:

-

Rapidly mix the enzyme-inhibitor solution with the CO2-saturated buffer in the stopped-flow instrument's mixing chamber.

-

Monitor the change in absorbance of the pH indicator over time (typically in the millisecond to second range) at its maximum wavelength. The rate of absorbance change is proportional to the rate of the enzymatic reaction.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the initial linear portion of the kinetic trace for each inhibitor concentration.

-

Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.

-

Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) Where [S] is the substrate (CO2) concentration and Km is the Michaelis-Menten constant for the enzyme and substrate.[3][4][5][6][7]

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

References

- 1. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 4. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Unraveling the Structure-Activity Relationship of a Novel Carbonic Anhydrase II Modulator: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel human Carbonic Anhydrase II (hCAII) modulator, hCAII-IN-3 (also referred to as compound 16 in foundational research). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of enzymology, medicinal chemistry, and oncology. Herein, we detail the core structural components, biological activity, and the mechanistic underpinnings of this compound and its analogs, shifting the paradigm from simple inhibition to targeted protein degradation.

Introduction to hCAII and the Emergence of Targeted Degradation

Human Carbonic Anhydrase II (hCAII) is a well-established metalloenzyme that plays a crucial role in a variety of physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1] Dysregulation of hCAII and other isoforms has been implicated in several diseases, making them attractive therapeutic targets.[2] Traditional drug discovery efforts have focused on the development of small molecule inhibitors that block the active site of these enzymes.[2] However, a novel and powerful modality in drug discovery, targeted protein degradation, has emerged. This approach utilizes heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), to recruit the cell's own ubiquitin-proteasome system to eliminate a target protein entirely, offering potential advantages in efficacy and duration of action over traditional inhibitors.[3]

This guide focuses on a series of hCAII-targeting PROTACs, with this compound representing a key control compound within this class, to elucidate the structural requirements for inducing targeted degradation of hCAII.

Quantitative Analysis of hCAII Degradation

The biological activity of the hCAII-targeting compounds was primarily assessed by their ability to induce the degradation of hCAII in HEK293 cells. The data presented below summarizes the percentage of hCAII degradation at various concentrations for the active PROTACs and the lack of activity for the control compounds, including this compound.

| Compound | Linker Length (atoms, approx.) | Concentration | hCAII Degradation (%) | Notes |

| PROTAC 1 | Short | 5 µM | No observable degradation | Inactive |

| PROTAC 2 | Medium | 5 µM | No observable degradation | Inactive |

| PROTAC 3 | Medium-Long | 5 µM | No observable degradation | Inactive |

| PROTAC 4 | Long (12) | 500 nM | Max. Degradation | Active Degrader |

| PROTAC 5 | Longest | 5 µM | 85% | Active Degrader |

| PROTAC 11 | Long (12, aliphatic) | 5 nM | Near-complete degradation | Optimized Degrader |

| This compound (Compound 16) | N/A | 5 µM | No observable degradation | Inactive Control (Mesyl analog of PROTAC 4) |

| Compound 17 | N/A | 5 µM | No observable degradation | Inactive Control (N-methylated pomalidomide analog of PROTAC 4) |

| Compound 18 | N/A | 5 µM | No observable degradation | Inactive Control (Mesyl analog of PROTAC 5) |

| Compound 19 | N/A | 5 µM | No observable degradation | Inactive Control (N-methylated pomalidomide analog of PROTAC 5) |

Structure-Activity Relationship (SAR) Analysis

The data reveals a clear SAR for the targeted degradation of hCAII. The core components of these heterobifunctional molecules are a ligand that binds to hCAII (a p-sulfamoyl benzamide), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a chemical linker connecting the two.

-

The hCAII-binding Moiety is Essential: The activity of these degraders is predicated on their ability to bind to hCAII. This compound (Compound 16) and its analog (Compound 18) were designed as negative controls by replacing the essential sulfonamide moiety of the active degraders with a mesyl group.[3] This modification abrogates binding to the zinc ion in the hCAII active site, and as the data shows, completely eliminates degradation activity.[3] This confirms that engagement with hCAII is the necessary first step in the degradation process.

-

E3 Ligase Recruitment is Critical: Similarly, compounds 17 and 19, where the glutarimide nitrogen of the pomalidomide moiety is N-methylated, are unable to bind to the CRBN E3 ligase.[3] These compounds showed no degradation of hCAII, demonstrating that the recruitment of the ubiquitin ligase is a non-negotiable requirement for the PROTAC mechanism of action.[3]

-

Linker Length is a Key Determinant of Activity: A striking observation is the critical role of the linker length in facilitating the formation of a productive ternary complex between hCAII, the degrader, and CRBN. PROTACs with shorter linkers (compounds 1-3) were inactive.[3] Activity was only observed with the two longest linkers (compounds 4 and 5), with an approximate 12-atom linker appearing to be optimal for promoting a favorable ternary complex formation.[3] Further optimization of this linker in compound 11, by creating a purely aliphatic chain, resulted in a degrader with sub-nanomolar potency.[3]

Experimental Protocols

General Synthesis of hCAII PROTAC Degraders

The synthesis of the hCAII degrader candidates was achieved through a multi-step process. A general synthetic route is summarized below:[3]

-

Activation of the hCAII Ligand: 4-Sulfamoylbenzoic acid is activated by reaction with N-Hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in dimethylformamide (DMF) to yield an NHS-activated 4-sulfamoyl benzoate intermediate.

-

Linker-Pomalidomide Conjugation: Mono-Boc protected diamine linkers of varying lengths are reacted with 4-fluorothalidomide via nucleophilic aromatic substitution to produce the linker-pomalidomide intermediates.

-

Deprotection: The Boc protecting group on the linker is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Final Coupling: The deprotected linker-pomalidomide amine is coupled with the NHS-activated 4-sulfamoyl benzoate to yield the final PROTAC degrader.

For the synthesis of the inactive control, this compound (compound 16), the starting hCAII-binding moiety is replaced with a corresponding mesyl-containing analog.[3]

Western Blot Analysis of hCAII Degradation

The following protocol was used to determine the extent of hCAII degradation in cells:[3]

-

Cell Culture and Treatment: HEK293 cells, known to express high levels of hCAII, are cultured under standard conditions. Cells are then treated with the degrader candidates at the desired concentrations for a specified period (e.g., 24 hours). A vehicle control (DMSO) is run in parallel.

-

Cell Lysis: After treatment, the cells are washed and then lysed using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for hCAII. A primary antibody for a loading control protein (e.g., β-actin) is also used to ensure equal protein loading. Subsequently, the membrane is incubated with a secondary antibody conjugated to a detectable marker (e.g., horseradish peroxidase).

-

Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified using densitometry software (e.g., ImageJ). The hCAII band intensity is normalized to the loading control band intensity. The percentage of hCAII degradation is calculated relative to the vehicle-treated control.[3]

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The investigation into this compound and its related analogs provides a compelling case study in the principles of targeted protein degradation. The structure-activity relationship is sharply defined, with the necessity of a viable hCAII-binding warhead, an E3 ligase recruiting moiety, and a linker of optimal length being unequivocally demonstrated. The inactivity of this compound, a compound incapable of binding to hCAII, solidifies the foundational requirement of target engagement for this modality. This work underscores the transition from classical enzyme inhibition to a new frontier of pharmacological intervention, offering a robust framework for the future design of potent and selective protein degraders for hCAII and other clinically relevant targets.

References

hCAII-IN-3: A Potent and Selective Chemical Probe for Human Carbonic Anhydrase II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction